(S)-tert-Butyl oxirane-2-carboxylate
Description
(S)-tert-Butyl oxirane-2-carboxylate is a chiral epoxide ester characterized by a tert-butyl ester group and an oxirane (epoxide) ring. This compound serves as a critical chiral building block in asymmetric synthesis, particularly in pharmaceutical and agrochemical applications, where stereochemical control is paramount. Its tert-butyl substituent enhances steric bulk, influencing reactivity and stability, while the epoxide ring enables nucleophilic ring-opening reactions for constructing complex molecular architectures .
Properties
IUPAC Name |
tert-butyl (2S)-oxirane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(2,3)10-6(8)5-4-9-5/h5H,4H2,1-3H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZMUWXOAMOYDT-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200643-77-2 | |
| Record name | (S)-tert-butyl oxirane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl oxirane-2-carboxylate typically involves the epoxidation of an appropriate precursor. One common method is the reaction of tert-butyl acrylate with a suitable oxidizing agent, such as m-chloroperbenzoic acid, under controlled conditions to form the oxirane ring. The reaction is carried out in an inert atmosphere, often at low temperatures to ensure the selectivity and yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of (S)-tert-Butyl oxirane-2-carboxylate may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. The process includes the careful control of temperature, pressure, and the concentration of reactants to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl oxirane-2-carboxylate undergoes various chemical reactions, including:
Ring-opening reactions: These reactions are typically catalyzed by acids or bases and result in the formation of different functionalized products.
Substitution reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of substituted alcohols or ethers.
Oxidation and reduction reactions: The compound can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Acidic conditions: Sulfuric acid or hydrochloric acid can be used to catalyze the ring-opening reactions.
Basic conditions: Sodium hydroxide or potassium hydroxide are common bases used in substitution reactions.
Oxidizing agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing agents: Lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.
Major Products Formed
Ring-opening reactions: Formation of β-hydroxy esters or β-amino esters.
Substitution reactions: Formation of tert-butyl-substituted alcohols or ethers.
Oxidation reactions: Formation of tert-butyl carboxylic acids.
Reduction reactions: Formation of tert-butyl alcohols.
Scientific Research Applications
Protecting Group in Peptide Synthesis
One of the primary applications of (S)-tert-butyl oxirane-2-carboxylate is as a protecting group for amino acids during peptide synthesis. The compound temporarily caps the amino group, preventing unwanted reactions while allowing for peptide bond formation. This method enhances the efficiency of synthesizing peptides by minimizing side reactions and facilitating the selective removal of the protecting group at later stages.
Synthesis of Complex Molecules
(S)-tert-butyl oxirane-2-carboxylate has been utilized in synthesizing piperidine derivatives fused to tetrahydrofuran rings through intramolecular nucleophilic opening of the oxirane ring. This approach allows researchers to create intricate molecular architectures that are valuable in drug discovery and material science.
Building Block for Cyclic Amino Acid Esters
The compound serves as a building block for cyclic amino acid esters, which are essential for studying protein folding and developing new therapeutic agents. Advanced characterization techniques like nuclear magnetic resonance (NMR) spectroscopy have been employed to analyze these cyclic structures, providing insights into their behavior and potential applications.
Stereoselective Asymmetric Synthesis
(S)-tert-butyl oxirane-2-carboxylate plays a significant role in stereoselective asymmetric synthesis, which is crucial for producing molecules with specific spatial arrangements. This capability is particularly important in drug development, where the three-dimensional structure can influence biological activity. Researchers have explored enantioselective syntheses using derivatives of this compound to yield desired enantiomers with high purity.
Interaction Studies and Reactivity
The reactivity of (S)-tert-butyl oxirane-2-carboxylate with nucleophiles and electrophiles has been extensively studied. Its epoxide ring is highly reactive, leading to various substitution products through nucleophilic attack. Understanding these interactions is vital for assessing the compound's potential toxicity and pharmacological properties .
Case Studies and Research Findings
Recent studies have highlighted various applications and synthetic routes involving (S)-tert-butyl oxirane-2-carboxylate:
- Cyclic Amino Acid Esters : Researchers synthesized cyclic amino acid esters from this compound, demonstrating its utility in creating complex structures essential for biological studies .
- Asymmetric Synthesis : Investigations into enantioselective syntheses have shown that derivatives of (S)-tert-butyl oxirane-2-carboxylate can produce high yields of desired enantiomers, emphasizing its role in drug development .
Mechanism of Action
The mechanism of action of (S)-tert-Butyl oxirane-2-carboxylate involves the nucleophilic attack on the oxirane ring, leading to its opening and subsequent formation of various functionalized products. The molecular targets include nucleophiles such as amines, alcohols, and thiols, which react with the oxirane ring to form stable adducts. The pathways involved in these reactions are typically SN2 mechanisms, where the nucleophile attacks the less sterically hindered carbon atom of the oxirane ring.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-Bromo-3-(Diphenylmethylene) Oxirane-2-Carboxylate
This brominated analog, reported by Staudinger and Reber (1921), shares the oxirane-carboxylate core but differs in substituents:
- Bromo and diphenylmethylene groups: Introduce electronic and steric effects that alter regioselectivity in reactions. For instance, the bromo substituent facilitates studies on ketenes and aliphatic diazo compounds, unlike the non-halogenated (S)-tert-butyl derivative .
Other Oxirane Carboxylates
- Methyl and Aryl Derivatives : Studies by Braddock et al. (2008) and Crandall et al. (1992) highlight oxirane carboxylates with methyl or aryl groups. These derivatives exhibit varied reactivity in ring-opening reactions due to electronic effects (e.g., electron-withdrawing aryl groups slow nucleophilic attacks) .
- Hydroxy-Functionalized Analogs : Compounds like tert-butyl 6-hydroxy-2-oxo-azepane-1-carboxylate () differ in ring structure (azepane vs. oxirane) but share ester functionalities. The azepane derivative’s lack of epoxide limits its utility in ring-opening reactions but enhances stability in biological systems .
Key Research Findings
- Steric Effects : The tert-butyl group in (S)-tert-butyl oxirane-2-carboxylate impedes nucleophilic attack at the epoxide’s β-position, favoring α-selectivity in asymmetric syntheses. This contrasts with smaller esters (e.g., ethyl), where reduced steric bulk allows broader reactivity .
- Safety and Stability : Unlike halogenated analogs (e.g., bromoallene oxides), (S)-tert-butyl oxirane-2-carboxylate lacks acute toxicity or mutagenicity data (per analogs in ), suggesting safer handling in laboratory settings .
Biological Activity
(S)-tert-Butyl oxirane-2-carboxylate, also known as butyl (2R)-oxirane-2-carboxylate, is a compound with significant biological activity, particularly in the context of enzyme-catalyzed reactions and potential therapeutic applications. This article reviews its biological properties, mechanisms of action, and relevant case studies.
(S)-tert-Butyl oxirane-2-carboxylate contains an oxirane (epoxide) ring, which is characterized by its high strain and reactivity towards nucleophiles. This reactivity is critical in biological systems where enzymes such as epoxide hydrolases catalyze the hydrolysis of the oxirane ring, converting it into diols. This transformation plays a vital role in the detoxification of epoxide-containing compounds and in regulating biological processes involving epoxides.
Types of Reactions
The compound can undergo various chemical reactions:
- Oxidation : The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.
- Reduction : The ester group can be reduced to form alcohols or aldehydes.
- Substitution : Nucleophilic substitution reactions can occur, leading to the formation of different functional groups.
Enzyme Studies
(S)-tert-Butyl oxirane-2-carboxylate serves as a model substrate for investigating enzyme mechanisms, particularly those involving epoxide hydrolases and esterases. Research has shown that these enzymes can effectively catalyze the hydrolysis of this compound, providing insights into their catalytic mechanisms and potential applications in biocatalysis .
Pharmaceutical Potential
Research into the biological activity of (S)-tert-butyl oxirane-2-carboxylate suggests its potential use in drug development. The compound's ability to interact with specific enzymes may lead to the creation of new pharmaceuticals targeting metabolic pathways influenced by epoxides. For instance, compounds derived from this structure have been explored for their inhibitory effects on various enzymes, indicating their therapeutic potential .
Case Study 1: Enzyme-Catalyzed Reactions
A study focused on the reactivity of (S)-tert-butyl oxirane-2-carboxylate with epoxide hydrolases demonstrated that the compound could be efficiently converted into its corresponding diol. This reaction was characterized by high specificity and efficiency, underscoring the importance of this compound in understanding enzyme kinetics and mechanisms .
Case Study 2: Toxicological Assessments
In another investigation, (S)-tert-butyl oxirane-2-carboxylate was assessed for its toxicological profile using cell assays. The results indicated that while the compound exhibited some cytotoxic effects at high concentrations, it also showed potential as a safer alternative in certain applications when properly dosed. This highlights the need for further research into its safety and efficacy .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
